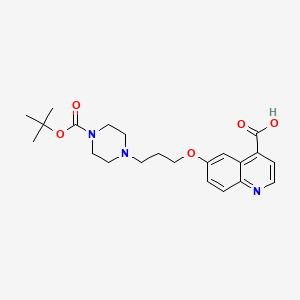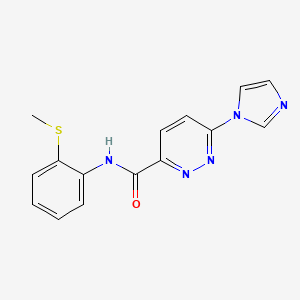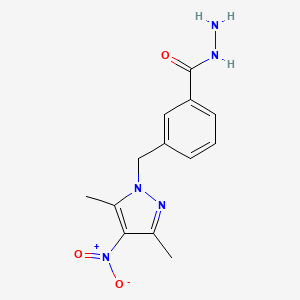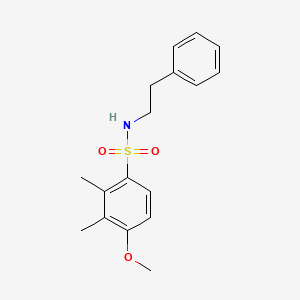![molecular formula C17H21N3O3S B2505995 2-((2-phenoxyethyl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine CAS No. 2034290-03-2](/img/structure/B2505995.png)
2-((2-phenoxyethyl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2-((2-phenoxyethyl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine is a complex organic molecule that likely exhibits a range of interesting chemical and physical properties due to its intricate structure. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be used to infer potential characteristics of the compound .
Synthesis Analysis
The synthesis of pyrazole derivatives, as discussed in the first paper, involves the reaction of allylhydrazines with phenylselenenyl sulfate, which is produced by the reaction of diphenyl diselenide and ammonium persulfate in the presence of trifluoromethanesulfonic acid . This process leads to the formation of phenylseleno substituted pyrazolidines, which then undergo dehydrogenation and oxidative deselenenylation to yield pyrazole derivatives. Although the target compound is not a direct product of this reaction, the methodology could potentially be adapted for its synthesis by incorporating the appropriate sulfonyl and phenoxyethyl groups at the right stages of the reaction.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by a five-membered ring containing nitrogen atoms. The second paper describes the synthesis of pyrazolinyl p-tolyl sulfones, which are closely related to the target compound in terms of having a pyrazole core and a sulfonyl group . The presence of these functional groups in the target compound suggests that it may have a similar three-dimensional conformation, with the potential for intramolecular interactions that could affect its reactivity and stability.
Chemical Reactions Analysis
The chemical reactions involving pyrazole derivatives can be quite diverse. In the first paper, the pyrazolidines formed initially are not stable under the reaction conditions and are converted into pyrazole derivatives . In the second paper, the dehydration of 3-(4-fluorophenyl) substituted 2-pyrazoline leads to the formation of 1H-pyrazole . These reactions indicate that pyrazole derivatives can participate in various chemical transformations, including cyclization, dehydrogenation, and dehydration, which could be relevant to the target compound when considering its potential reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of the target compound can be inferred from the properties of similar pyrazole derivatives. The papers suggest that these compounds are likely to be solid at room temperature and may exhibit moderate to good yields in their synthesis . The presence of a trifluoromethyl group in the compounds studied in the second paper imparts unique properties, such as increased lipophilicity and potential antimicrobial activity . The target compound, with its sulfonyl and phenoxyethyl groups, may also display distinct physical properties such as solubility in organic solvents and possibly biological activity, which would need to be confirmed through empirical studies.
Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Evaluation
Compounds containing sulfonamido moieties have been synthesized for use as antibacterial agents. For instance, novel heterocyclic compounds incorporating the sulfamoyl moiety have demonstrated high antibacterial activities against both Gram-positive and Gram-negative bacteria (Azab, Youssef, & El-Bordany, 2013). Similarly, pyrazolo[1,5-a]pyrimidine ring systems containing phenylsulfonyl moiety have shown promising antimicrobial activities, exceeding those of reference drugs in some cases (Alsaedi, Farghaly, & Shaaban, 2019).
Anti-inflammatory and COX-2 Inhibitory Effects
Derivatives of sulfonamide-containing 1,5-diarylpyrazole have been identified as potent and selective inhibitors of COX-2, an enzyme involved in inflammation and pain. Extensive research has led to the identification of celecoxib, a COX-2 inhibitor currently used in the treatment of rheumatoid arthritis and osteoarthritis (Penning et al., 1997).
Novel Synthesis Methods
Research has also focused on developing novel synthesis methods for creating compounds with sulfonamido and related moieties. For example, an iodine-catalyzed synthesis approach has been developed for fully substituted pyrazoles, enabling efficient formation of C-S and C-N bonds (Sun et al., 2015).
Propiedades
IUPAC Name |
11-(2-phenoxyethylsulfonyl)-7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-diene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c21-24(22,12-11-23-14-5-2-1-3-6-14)19-9-10-20-17(13-19)15-7-4-8-16(15)18-20/h1-3,5-6H,4,7-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNRYTLXQPKWFOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3CN(CCN3N=C2C1)S(=O)(=O)CCOC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-bromophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2505912.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)acrylamide](/img/structure/B2505916.png)

![Tert-butyl 2-[(6-fluoropyridine-3-carbonyl)amino]-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B2505919.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(ethylsulfonyl)benzamide](/img/structure/B2505922.png)

![1-Aminopyrido[1,2-a]benzimidazole-2-carbonitrile](/img/structure/B2505926.png)
![2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2505927.png)

![(5-Bromofuran-2-yl)-[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2505930.png)


